Zinc diethyldithiocarbamate

Vue d'ensemble

Description

Zinc diethyldithiocarbamate is an organometallic compound widely used in various industrial and scientific applications. It is known for its role as an accelerator in the vulcanization of rubber and as a catalyst in polymerization reactions. The compound has also shown potential in biomedical applications, particularly in cancer treatment due to its cytotoxic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Zinc diethyldithiocarbamate can be synthesized by reacting diethyldithiocarbamic acid with zinc salts. The reaction typically involves the following steps:

- Preparation of diethyldithiocarbamic acid by reacting diethylamine with carbon disulfide.

- The resulting diethyldithiocarbamic acid is then reacted with a zinc salt, such as zinc sulfate or zinc chloride, to form this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors where the reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity. The product is then purified through filtration and recrystallization processes .

Analyse Des Réactions Chimiques

Types of Reactions: Zinc diethyldithiocarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides.

Substitution: It can participate in substitution reactions where the diethyldithiocarbamate ligand is replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Reagents such as halogens and other metal salts are used in substitution reactions.

Major Products:

Oxidation: Disulfides and other oxidized derivatives.

Substitution: Various metal diethyldithiocarbamates depending on the substituting metal.

Applications De Recherche Scientifique

3.1 Anticancer Activity

Recent studies have explored the potential of ZDTC in cancer therapy. It has been identified as a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme associated with cancer stem cell survival. By inhibiting ALDH, ZDTC can effectively eradicate cancer stem cells, particularly in breast cancer models.

- Case Study : A comparative study on metal-diethyldithiocarbamate complexes revealed that copper(II) and zinc(II) complexes exhibited significant anticancer activity against MDA-MB-231 breast cancer cells through proteasome inhibition mechanisms .

3.2 Medical Imaging

ZDTC compounds have also been utilized in medical imaging applications due to their chelating properties with metal ions. They have shown promise as agents for enhancing imaging techniques such as MRI and PET.

| Medical Application | Mechanism | Outcome |

|---|---|---|

| Cancer Treatment | ALDH Inhibition | Eradication of cancer stem cells |

| Imaging Enhancement | Metal Chelation | Improved imaging quality |

Environmental and Safety Considerations

While ZDTC has numerous beneficial applications, it is essential to consider its safety profile. Occupational exposure to ZDTC can lead to irritant contact dermatitis among workers handling polyurethane foams containing this compound . Therefore, proper handling protocols and protective measures are critical in industrial settings.

Mécanisme D'action

The mechanism of action of zinc diethyldithiocarbamate involves its ability to chelate metal ions and generate reactive oxygen species. This leads to the inhibition of key cellular pathways, such as the NF-kB pathway, resulting in cancer cell death . The compound’s catalytic activity in polymerization reactions is attributed to its ability to stabilize transition states and lower activation energies .

Comparaison Avec Des Composés Similaires

- Zinc dimethyldithiocarbamate

- Zinc dibutyldithiocarbamate

- Zinc ethylphenyldithiocarbamate

Comparison: Zinc diethyldithiocarbamate is unique due to its specific ligand structure, which imparts distinct catalytic and biological properties. Compared to zinc dimethyldithiocarbamate and zinc dibutyldithiocarbamate, this compound exhibits higher solubility and better catalytic performance in certain polymerization reactions . Its anti-cancer activity also sets it apart from other zinc dithiocarbamates .

Activité Biologique

Zinc diethyldithiocarbamate (ZDEC), an organozinc compound, has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. This article will explore the compound's synthesis, mechanisms of action, and various biological effects, supported by case studies and research findings.

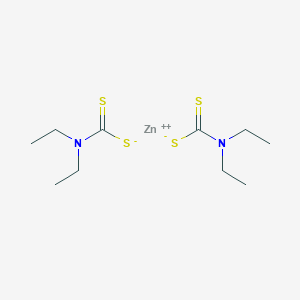

Chemical Structure and Properties

ZDEC is a derivative of dithiocarbamic acid with the formula . It is characterized by its ability to form coordination complexes with zinc ions, which enhances its reactivity and biological potential. The compound is commonly used as an accelerator in rubber manufacturing but has also been studied for its pharmacological properties.

Anticancer Activity

Research indicates that ZDEC exhibits strong anticancer properties , functioning as a metabolite of disulfiram, a drug traditionally used in the treatment of alcoholism. Here are some key findings:

- Cytotoxic Effects : ZDEC has demonstrated significant cytotoxicity against various cancer cell lines, including breast, prostate, and lung cancer cells. In vitro studies show that it can induce apoptosis in these cells by activating specific signaling pathways associated with programmed cell death .

- Mechanisms of Action : The anticancer activity of ZDEC is attributed to its ability to disrupt cellular redox homeostasis and induce oxidative stress. This leads to the activation of stress response pathways that ultimately result in cell death. Studies have also suggested that ZDEC may enhance the effects of other chemotherapeutic agents by improving their solubility through complexation methods .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of ZDEC on various cancer cell lines using MTT assays. The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 12 |

| PC-3 (Prostate) | 10 |

These findings highlight ZDEC's potential as a therapeutic agent in cancer treatment due to its relatively low IC50 values across multiple cell lines.

Immunological Effects

ZDEC has also been studied for its immunomodulatory properties:

- T-cell Modulation : Research indicates that ZDEC can influence T-cell responses. It was found to enhance T-cell maturation and proliferation while exhibiting cytotoxic effects at higher concentrations . This dual action suggests potential applications in immunotherapy, particularly in enhancing immune responses against tumors.

- Allergenicity : ZDEC is known to act as a contact allergen. A study explored its haptenation mechanisms, revealing that ZDEC can bind to metalloproteins through thiol groups, leading to allergic reactions in sensitized individuals . This aspect is crucial for understanding both therapeutic applications and safety profiles.

Synthesis Methods

ZDEC can be synthesized through various methods, which affect its purity and yield:

- Reaction of Dithiocarbamic Acid with Zinc Salts : This method typically yields high-purity ZDEC.

- Oxidative Methods : Involves the oxidation of sodium diethyldithiocarbamate, which can lead to by-products affecting biological activity.

Comparative Analysis with Other Compounds

ZDEC shares similarities with other dithiocarbamate compounds but exhibits unique properties due to its zinc coordination:

| Compound | Anticancer Activity | Immunomodulatory Effects |

|---|---|---|

| This compound | Strong | Moderate |

| Sodium diethyldithiocarbamate | Moderate | Strong |

| Tetraethylthiuram disulfide | Weak | Weak |

This table illustrates the varying biological activities among related compounds, emphasizing ZDEC's potential as a versatile agent.

Propriétés

IUPAC Name |

zinc;N,N-diethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H11NS2.Zn/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQOSDAEEGPRER-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2S4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021463 | |

| Record name | Zinc diethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid, White solid; [Hawley] | |

| Record name | Zinc, bis(N,N-diethylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc diethyldithiocarbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7777 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol in carbon disulfide, benzene, chloroform; insol in water | |

| Record name | ZINC DIETHYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2907 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.47 at 20 °C/20 °C | |

| Record name | ZINC DIETHYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2907 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The carbamates alone weakly activated estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. All of the carbamates decreased estradiol- or progesterone-induced reporter gene activity in the breast and endometrial cancer cells. In whole cell competition binding assays, the carbamates demonstrated a limited capacity to displace radiolabeled estrogen or progesterone from /estrogen receptor/ or /progesterone receptor/. /Carbamates/ | |

| Record name | ZINC DIETHYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2907 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

14324-55-1, 136-94-7 | |

| Record name | Zinc diethyldithiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14324-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ditiocarb zinc | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zinc, bis(N,N-diethylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc diethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc bis(diethyldithiocarbamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zinc, bis(N,N-diethylcarbamodithioato-κS,κS')-, (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITIOCARB ZINC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ICW4708Z8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC DIETHYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2907 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

172-176 °C | |

| Record name | ZINC DIETHYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2907 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.